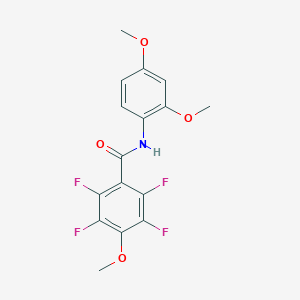![molecular formula C25H26N2O4 B251063 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251063.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as IB-MECA and is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action is well-studied.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the activation of adenosine A3 receptors. This activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to various physiological effects such as anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potency and selectivity for adenosine A3 receptors. This allows for specific targeting of these receptors and reduces the likelihood of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in scientific research. One direction is the development of new drugs that target adenosine A3 receptors for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the role of adenosine A3 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. This reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is used in various scientific research applications. It is a potent and selective agonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, ischemia, and cancer. This compound is used to study the role of adenosine A3 receptors in these processes and to develop new drugs that target these receptors.
Eigenschaften
Molekularformel |
C25H26N2O4 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)24(28)27-22-13-12-20(15-23(22)30-3)26-25(29)19-10-7-11-21(14-19)31-16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
QQXPWOCURMYHPJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)